

# Inarigivir vs. Placebo in Chronic Hepatitis B: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Inarigivir |           |
| Cat. No.:            | B1671813   | Get Quote |

An objective review of the clinical data for **Inarigivir**, a former investigational RIG-I agonist for the treatment of chronic hepatitis B (HBV), reveals a compound with antiviral activity that was ultimately overshadowed by significant safety concerns leading to the termination of its development. This guide provides a detailed comparison of **Inarigivir**'s performance against a placebo, based on available Phase 2 clinical trial data, for an audience of researchers, scientists, and drug development professionals.

#### **Executive Summary**

Inarigivir (formerly SB 9200) was an orally administered investigational drug designed to act as a selective immunomodulator by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] The therapeutic goal was to stimulate an innate immune response to achieve a functional cure for chronic hepatitis B. Phase 2 clinical trial data demonstrated that Inarigivir was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels compared to placebo.[2][3][4] However, the development of Inarigivir was halted in January 2020 due to unexpected serious adverse events, including a patient death in a Phase IIb trial.[5] This guide summarizes the available efficacy and safety data from the ACHIEVE trial, a key Phase 2 study.

### **Efficacy Data**

The ACHIEVE trial was a Phase 2, randomized, open-label study that evaluated multiple doses of **Inarigivir** in treatment-naïve patients with chronic hepatitis B.[2][3][4] Patients received



**Inarigivir** (at doses of 25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks, followed by a 12-week period where all participants received tenofovir.[2][3][4]

Table 1: Reduction in Viral Markers at Week 12 (Inarigivir Monotherapy vs. Placebo)

| Parameter                                     | Inarigivir (25 mg)   | Inarigivir (200 mg)  | Placebo       |
|-----------------------------------------------|----------------------|----------------------|---------------|
| Mean Reduction in<br>HBV DNA (log10<br>IU/mL) | 0.6116[2][3]         | 1.5774[2][3]         | 0.0352[2][3]  |
| Mean Change in HBV                            | -0.3856 to -0.5794   | -0.3856 to -0.5794   | -0.1474[2][3] |
| RNA (log10 IU/mL)                             | (across doses)[2][3] | (across doses)[2][3] |               |
| Mean Change in                                | -0.0956 to -0.1818   | -0.0956 to -0.1818   | +0.0026[2][3] |
| HBsAg (log10 IU/mL)                           | (across doses)[2][3] | (across doses)[2][3] |               |

Data presented as least squares (LS) mean changes from baseline.

Following the initial 12-week treatment period, a trend for a greater reduction in HBsAg was observed in patients who were pre-treated with **Inarigivir** before switching to tenofovir.[2][3]

## Safety and Tolerability

Initial reports from the ACHIEVE trial suggested that **Inarigivir** was generally well-tolerated.[6] However, the subsequent CATALYST trial revealed serious safety concerns that led to the termination of the drug's development.

Table 2: Safety Profile from the ACHIEVE Trial

| Parameter                                 | Inarigivir-Treated Groups | Placebo Group |
|-------------------------------------------|---------------------------|---------------|
| Treatment-Emergent Adverse<br>Events      | 4.7%[2][3]                | 6.3%[2][3]    |
| Mean Reduction in ALT from Baseline (U/L) | 23.3 to 33.8[2][3]        | 0.7[2][3]     |



Note: The termination of **Inarigivir**'s development was due to a patient death in a later Phase IIb trial, highlighting more severe adverse events not captured in this earlier dataset.[5]

#### **Experimental Protocols**

**ACHIEVE Trial Methodology** 

The ACHIEVE trial was a Phase 2, randomized, open-label, multi-center study.[2][3] Eighty treatment-naïve patients with chronic hepatitis B were randomized in a 4:1 ratio across four ascending dose cohorts.[2][3]

- Participants: Treatment-naïve adults with chronic hepatitis B.
- Intervention: Patients received either **Inarigivir** (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks.[2][3]
- Follow-up: After the initial 12-week treatment period, all patients received open-label tenofovir for an additional 12 weeks.[2][3]
- Primary Endpoints: The primary endpoints were safety and antiviral activity.[6]

#### **Visualizations**

Inarigivir's Proposed Mechanism of Action

**Inarigivir** was designed to activate the RIG-I and NOD2 signaling pathways, leading to an innate immune response against HBV.[1]





Click to download full resolution via product page

Caption: Proposed signaling pathway of Inarigivir.

**ACHIEVE Trial Experimental Workflow** 

The following diagram illustrates the workflow of the ACHIEVE clinical trial.



Click to download full resolution via product page

Caption: Workflow of the ACHIEVE Phase 2 clinical trial.

#### **Conclusion**

The clinical data for **Inarigivir** demonstrated a dose-dependent reduction in HBV DNA and other viral markers, suggesting a potential antiviral effect. However, the subsequent emergence of severe adverse events, leading to the termination of its clinical development, underscores the critical importance of a thorough safety evaluation in the drug development process. For



researchers and professionals in the field, the case of **Inarigivir** serves as a cautionary example of a promising mechanism of action that did not translate into a safe and effective therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Inarigivir vs. Placebo in Chronic Hepatitis B: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671813#clinical-trial-data-comparing-inarigivir-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com